Perfluoro-n-[13C8]octanoic Acid (13C8-PFOA): A Definitive Guide to Chemical Properties and Isotope Dilution Methodologies
Perfluoro-n-[13C8]octanoic Acid (13C8-PFOA): A Definitive Guide to Chemical Properties and Isotope Dilution Methodologies
Executive Summary
The ubiquitous nature of per- and polyfluoroalkyl substances (PFAS) in environmental and biological matrices has necessitated the development of highly sensitive, robust analytical methodologies[1]. At the core of these methodologies—specifically within the framework of EPA Methods 533 and 1633—is the use of isotopically labeled internal standards. Perfluoro-n-[13C8]octanoic acid (13C8-PFOA) serves as the gold-standard internal standard for the quantification of native perfluorooctanoic acid (PFOA).
As a fully carbon-13 labeled analogue, 13C8-PFOA provides a self-validating mechanism for Isotope Dilution Mass Spectrometry (IDMS). This whitepaper details the physicochemical properties of 13C8-PFOA, explains the mechanistic causality behind its use in LC-MS/MS workflows, and provides a field-proven protocol for its application in trace-level quantification.
Chemical and Physical Properties
13C8-PFOA is a synthetic, fully fluorinated eight-carbon aliphatic carboxylic acid where all eight native carbon-12 atoms have been replaced with carbon-13 isotopes. This isotopic substitution fundamentally alters its mass-to-charge ratio (m/z) while perfectly preserving its chemical behavior, lipophilicity, and ionization dynamics[2].
Table 1: Structural & Physicochemical Descriptors of 13C8-PFOA [2]
| Property | Value | Scientific Significance |
| IUPAC Name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro(1,2,3,4,5,6,7,8-13C8)octanoic acid | Defines the fully substituted 13C backbone. |
| CAS Number | 1350614-84-4 | Unique registry identifier for procurement. |
| Molecular Formula | 13C8HF15O2 | Indicates complete carbon isotopic labeling. |
| Exact Mass | 422.00054 Da | Provides a +8 Da mass shift from native PFOA (414 Da), eliminating isobaric interference. |
| XLogP3-AA | 4.9 | High lipophilicity dictates strong retention on reverse-phase (C18) LC columns. |
| H-Bond Donors / Acceptors | 1 / 17 | Drives electrostatic interactions during Weak Anion Exchange (WAX) Solid Phase Extraction. |
The Mechanistic Imperative of 13C8-PFOA in LC-MS/MS
In trace analysis, sample matrices (e.g., wastewater, plasma, soil) contain co-extractable compounds that severely impact the ionization efficiency of the target analyte in the Electrospray Ionization (ESI) source—a phenomenon known as the matrix effect .
Why 13C8 over Deuterium (2H)?
While deuterium-labeled standards are common in small-molecule LC-MS/MS, they are suboptimal for PFAS. Deuterium alters the lipophilicity of the molecule, causing a slight chromatographic retention time shift relative to the native compound. Consequently, the native analyte and the deuterated standard enter the ESI source at slightly different times, exposing them to different matrix suppression environments.
Because 13C8-PFOA utilizes carbon-13, it exhibits exact chromatographic co-elution with native PFOA. This ensures that both molecules experience the exact same matrix suppression or enhancement. Furthermore, the +8 Da mass shift ensures that the isotopic envelope of native PFOA (which contains natural M+1 and M+2 isotopes) does not overlap with the internal standard, preventing cross-talk in the mass spectrometer's collision cell[3].
Caption: Mechanism of matrix effect compensation by 13C8-PFOA during ESI- MS/MS.
Validated Experimental Protocol: EPA Method 533 / 1633 Framework
The following step-by-step methodology outlines the extraction and quantification of PFOA using 13C8-PFOA as an isotope dilution analogue, leveraging a Weak Anion Exchange (WAX) Solid Phase Extraction (SPE) mechanism[3][4].
Sample Preparation & Isotope Spiking
Causality: Spiking the internal standard directly into the raw sample before any extraction steps ensures that any physical losses during sample prep are proportionally mirrored by the standard, rendering the final quantification self-correcting.
-
Measure exactly 250 mL of the aqueous sample into a polypropylene container (avoid glass, as PFAS can adhere to glass surfaces).
-
Spike the sample with a known concentration of 13C8-PFOA (e.g., yielding a 10 ng/L final extract concentration)[3].
-
Cap and invert to mix thoroughly.
Solid Phase Extraction (SPE)
Causality: PFOA is a strong acid and remains anionic at environmental pH. A polymeric WAX sorbent provides a dual-retention mechanism: hydrophobic interactions with the fluorinated tail and electrostatic interactions with the carboxylate head.
-
Conditioning: Pass 5 mL of methanol containing 0.3% ammonium hydroxide through the WAX SPE cartridge, followed by 5 mL of reagent water.
-
Loading: Load the 250 mL spiked sample at a controlled flow rate of 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of aqueous ammonium acetate. Logic: This removes neutral and basic interferences while the anionic PFOA remains electrostatically bound.
-
Drying: Dry the cartridge under a vacuum for 5 minutes.
-
Elution: Elute with 5 mL of methanol containing 0.3% ammonium hydroxide. Logic: The basic pH neutralizes the positive charge on the WAX sorbent, breaking the electrostatic bond, while the methanol disrupts the hydrophobic interactions, releasing the 13C8-PFOA and native PFOA[3].
Concentration and LC-MS/MS Analysis
-
Evaporate the eluate to dryness under a gentle stream of nitrogen in a heated water bath (60°C).
-
Reconstitute the extract in 1.0 mL of 20% water in methanol (v/v).
-
Inject onto a UHPLC system equipped with a C18 analytical column (e.g., 3 µm particle size) and a delay column (to separate system-related PFAS background)[4].
Caption: Step-by-step workflow for PFAS extraction and LC-MS/MS analysis using 13C8-PFOA.
Data Processing & Multiple Reaction Monitoring (MRM)
Detection is performed using a triple quadrupole mass spectrometer operating in negative Electrospray Ionization (ESI-) mode. The instrument isolates the deprotonated precursor ion [M-H]- in Q1, fragments it in the collision cell (Q2) via the neutral loss of carbon dioxide, and isolates the product ion in Q3[5].
Table 2: Typical MRM Transitions for PFOA Quantification [5]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss |
| Native PFOA | 413.0 | 369.0 | 44 Da (12CO2) |
| 13C8-PFOA (IS) | 421.0 | 376.0* | 45 Da (13CO2) |
(Note: Depending on instrument tuning and specific method parameters, product ions such as 377.12 m/z may also be monitored as alternative transitions[5]).
Quantification via Relative Response Factor (RRF)
The concentration of native PFOA is calculated using the internal standard technique. The system constructs a calibration curve based on the ratio of the native peak area to the 13C8-PFOA peak area. Because the internal standard is added prior to extraction, the calculated concentration inherently corrects for any extraction inefficiencies or matrix-induced ion suppression[3].
References
-
PubChem. "Perfluoro-n-(13C8)octanoic acid - Chemical and Physical Properties." National Institutes of Health. URL:[Link]
-
U.S. Environmental Protection Agency (EPA). "Method for the Determination of Concentrations of Perfluoroalkyl Substances (PFAS) in Drinking Water." AWS / EPA Archives. URL: [Link]
-
U.S. Environmental Protection Agency (EPA). "Method 533: Determination of Per- and Polyfluoroalkyl Substances in Drinking Water by Isotope Dilution Anion Exchange Solid Phase Extraction and LC-MS/MS." EPA.gov. URL:[Link]
-
Shimadzu. "Direct Analysis of PFOS and PFOA in Tap Water Using Triple Quadrupole LC/MS/MS." Shimadzu Applications. URL:[Link]
-
Phenomenex. "Perfluoroalkyl Substances (PFAS) Testing Guide & Application Workflows." Phenomenex. URL:[Link]
Sources
- 1. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 2. Perfluoro-n-(13C8)octanoic acid | C8HF15O2 | CID 101375161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. phenomenex.com [phenomenex.com]
- 5. dwi-production-files.s3.eu-west-2.amazonaws.com [dwi-production-files.s3.eu-west-2.amazonaws.com]
